molecular formula C14H19N3O2 B2383420 N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide CAS No. 331239-18-0

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide

Cat. No. B2383420
CAS RN: 331239-18-0
M. Wt: 261.325
InChI Key: WBYBTRUZGKYVQA-UHFFFAOYSA-N
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Description

“N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” is a chemical compound that likely contains a cyclohexyl group (a ring of six carbon atoms), a pyridin-3-ylmethyl group (a pyridine ring attached to a methyl group), and an oxamide group (a type of amide). This structure suggests that it could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would likely be determined by the arrangement of its cyclohexyl, pyridin-3-ylmethyl, and oxamide groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would depend on its specific molecular structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemodivergent Synthesis

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free, which makes it an attractive option for various chemical synthesis processes .

Antimicrobial Activity

The compound has potential applications in the development of antimicrobial agents. It can be used to synthesize rare-earth complexes that exhibit stronger antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to the ligands and rare-earth salts alone .

Polymer Applications

The compound can be incorporated into polymeric antimicrobial films, resulting in a potent antimicrobial effect . This suggests that nitrogen oxide-based praseodymium complexes have potential for various antimicrobial applications .

Synthesis of Ligands

The compound can be synthesized by a condensation reaction between 1,4-cyclohexane-diamine and 3-pyridinecarboxaldehyde . This makes it a valuable resource in the synthesis of ligands for various chemical reactions .

Pharmaceutical Applications

The compound can serve as a pharmacophore for many molecules with significant biological and therapeutic value . This makes it a valuable resource in the pharmaceutical industry .

Development of New Synthetic Methods

The compound can be used to develop new synthetic methods, especially for synthesizing structures like N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials . This is very meaningful in the field of organic chemistry .

Safety and Hazards

The safety and hazards associated with “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on “N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide” would likely depend on the results of initial studies on its properties and potential applications. If it shows promise in a particular area, such as medicine or materials science, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYBTRUZGKYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide

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